1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine
Description
1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are significant in medicinal chemistry due to their versatile binding properties and their presence in various biologically active compounds.
Properties
IUPAC Name |
1-benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-2-21-13-15-24(16-14-21)30(28,29)27-19-17-26(18-20-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,25H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDEVPIEHKPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine typically involves a nucleophilic substitution reaction. The process begins with 1-benzhydryl-piperazine, which reacts with 4-ethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like liquid chromatography .
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate adjustments in reaction conditions and purification processes.
Chemical Reactions Analysis
1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Mechanism of Action
The mechanism by which 1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine exerts its effects involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit cell proliferation by interfering with cellular pathways essential for cancer cell growth. The exact molecular targets and pathways are still under investigation, but the compound’s ability to bind to and inhibit key enzymes and receptors is a critical aspect of its mechanism .
Comparison with Similar Compounds
1-Benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine can be compared with other piperazine derivatives such as:
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a similar structure but with a toluene sulfonyl group instead of an ethylphenyl sulfonyl group.
1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine: This derivative has shown significant inhibitory activity against breast cancer cell proliferation.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and binding properties compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
